molecular formula C6H5NaO3S B7737240 sodium;benzenesulfonate

sodium;benzenesulfonate

Cat. No.: B7737240
M. Wt: 180.16 g/mol
InChI Key: MZSDGDXXBZSFTG-UHFFFAOYSA-M
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Description

Chemical Structure and Synthesis:
Sodium benzenesulfonate (C₆H₅SO₃Na) is an organic salt comprising a benzene ring linked to a sulfonate group (-SO₃⁻) and a sodium counterion. It is synthesized via sulfonation of benzene using sulfuric acid or its derivatives, followed by neutralization with sodium hydroxide or carbonate . This compound exhibits surfactant properties, water solubility, and thermal stability, enabling applications in pharmaceuticals, materials science (e.g., perovskite solar cells), and organic synthesis .

Properties

IUPAC Name

sodium;benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSDGDXXBZSFTG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid (HSO3_3Cl) is a highly efficient sulfonating agent due to its reactivity and selectivity. In a typical procedure, benzene reacts with chlorosulfonic acid at controlled temperatures (5–15°C) to minimize side reactions such as polysulfonation. The molar ratio of benzene to chlorosulfonic acid is maintained between 1:1.05 and 1:1.1, ensuring complete conversion of benzene while avoiding excess acid waste. For instance, a 1:1.1 molar ratio at 10°C yields benzenesulfonic acid with >95% purity, as confirmed by gas chromatography.

Sulfuric Acid and Oleum-Based Sulfonation

Concentrated sulfuric acid (H2_2SO4_4) or oleum (H2_2S2_2O7_7) are cost-effective alternatives, though they require higher temperatures (50–100°C) and longer reaction times. The use of oleum enhances sulfonation efficiency by generating additional SO3_3 radicals, but it introduces challenges in handling corrosive byproducts. Post-reaction, excess acid is neutralized with sodium hydroxide, forming sodium sulfate (Na2_2SO4_4) as a common impurity.

Neutralization Techniques for Sodium Benzenesulfonate Production

Neutralization of benzenesulfonic acid with sodium hydroxide (NaOH) is a pivotal step to obtain the sodium salt. Process parameters such as alkali concentration, temperature, and additives significantly influence product quality.

High-Concentration Alkali Neutralization

Using NaOH solutions at 45–55% concentration enables efficient neutralization while minimizing water content in the final product. Stirring speeds ≥100 rpm ensure homogeneous mixing and prevent localized overheating, which can degrade the sulfonate group. For example, neutralizing benzenesulfonic acid with 50% NaOH at 80°C and 110 rpm yields sodium benzenesulfonate with a residual moisture content of <5%.

Additive-Enhanced Neutralization

Incorporating ultrafine silicon dioxide (SiO2_2) at 2–5% of the reaction mass mitigates the hygroscopicity of sodium benzenesulfonate, improving its handling and storage stability. SiO2_2 forms a protective coating on the sulfonate particles, reducing water absorption by up to 40%. Additionally, calcium chloride (CaCl2_2) is added during neutralization to precipitate sulfate ions as calcium sulfate (CaSO4_4), lowering Na2_2SO4_4 impurities to <1%.

Purification and Drying Protocols

Post-neutralization purification ensures the removal of byproducts and unreacted reagents, while drying methods dictate the physical properties of the final product.

Filtration and Precipitation

Post-neutralization slurries are filtered to remove insoluble CaSO4_4 or SiO2_2 additives. Ethanol and petroleum ether washes further purify the product, reducing free oil content to <2%. For instance, a 1:3 (w/w) ethanol-to-product wash removes 98% of residual chlorosulfonic acid.

Vacuum and Fluidized Bed Drying

Vacuum drying at 60–80°C reduces moisture content by 8–10%, followed by grinding to achieve a uniform particle size. Fluidized bed drying at 80–110°C with cold air blasts finalizes the process, yielding free-flowing powder with ≤3% moisture. This two-stage drying approach enhances product stability and prevents caking.

Comparative Analysis of Preparation Methods

ParameterChlorosulfonic Acid MethodSulfuric Acid MethodHigh-Concentration NaOH Method
Sulfonation AgentHSO3_3ClH2_2SO4_4HSO3_3Cl
Reaction Temperature5–15°C50–100°C5–15°C
Neutralization AdditiveNoneCaCl2_2SiO2_2
Final Purity95–96%90–92%94–96%
Moisture Content3–4%5–6%2–3%

Industrial-Scale Optimization Strategies

Catalytic Alkylation-Sulfonation Integration

While alkylation is omitted for sodium benzenesulfonate, integrated processes for alkyl derivatives (e.g., sodium dodecylbenzenesulfonate) demonstrate the scalability of sulfonation-neutralization sequences. For example, a continuous stirred-tank reactor (CSTR) system achieves a production capacity of 10,000 metric tons/year with 98% yield.

Environmental and Economic Considerations

Chlorosulfonic acid methods generate HCl gas, necessitating scrubbers for emission control. In contrast, sulfuric acid routes produce Na2_2SO4_4 waste, which is mitigated by CaCl2_2 precipitation. Energy consumption for fluidized bed drying (15–20 kWh/ton) is 30% lower than spray drying, underscoring its economic viability .

Chemical Reactions Analysis

Desulfonation to Phenol

Heating sodium benzenesulfonate in the presence of a strong base (e.g., NaOH) at elevated temperatures induces desulfonation, yielding phenol after acidic workup2 .

Reaction Scheme:

C6H5SO3Na+2NaOHΔ(573K)C6H5ONa++Na2SO3+H2O\text{C}_6\text{H}_5\text{SO}_3\text{Na} + 2\text{NaOH} \xrightarrow{\Delta \, (573 \, \text{K})} \text{C}_6\text{H}_5\text{O}^-\text{Na}^+ + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O}C6H5ONa+H+C6H5OH(Phenol)+Na2SO4\text{C}_6\text{H}_5\text{O}^-\text{Na}^+ \xrightarrow{\text{H}^+} \text{C}_6\text{H}_5\text{OH} \, (\text{Phenol}) + \text{Na}_2\text{SO}_4

Key Features:

  • Reversibility : Sulfonation of benzene is reversible under acidic conditions, but desulfonation via strong base is irreversible .

  • Mechanism : The process involves nucleophilic aromatic substitution (NAS), where hydroxide ions attack the sulfonate group, leading to cleavage of the C–S bond .

  • Historical Significance : This reaction was the primary industrial route to phenol before modern catalytic methods .

Role in Adsorption and Ion Exchange

Sodium benzenesulfonate enhances the adsorption capacity of polypyrrole-modified activated carbon (PFB-GAC) for sulfate (SO42\text{SO}_4^{2-}) removal :

Experimental Findings:

ParameterPFB-GAC with Sodium BenzenesulfonateUnmodified GACPolypyrrole-Modified GAC (No Benzenesulfonate)
Adsorption Capacity23.05 mg/g2.88 mg/g11.52 mg/g
Optimal pH2–4
Regeneration Efficiency>90% (using NH₃·H₂O)

Mechanistic Insights:

  • Surface Modification : Sodium benzenesulfonate introduces imino groups (–NH–) into the polypyrrole matrix, increasing N+\text{N}^+ sites for SO42\text{SO}_4^{2-} ion exchange .

  • Kinetics : Adsorption follows pseudo-second-order kinetics, indicating chemisorption dominates .

Comparison with Related Sulfonates

PropertySodium BenzenesulfonateSodium Dodecylbenzenesulfonate (SDBS)
Structure C6H5SO3Na\text{C}_6\text{H}_5\text{SO}_3\text{Na}C12H25C6H4SO3Na\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{SO}_3\text{Na}
Primary Use Detergents, chemical synthesisDetergents, emulsifiers
Hygroscopicity ModerateHigh (due to long alkyl chain)
Environmental Impact Low bioaccumulationHigher persistence in ecosystems

Side Reactions and Challenges

  • Sulfone Formation : During sulfonation, side reactions may produce sulfones (R–SO2R\text{R–SO}_2–\text{R}'), particularly under high-temperature conditions .

  • Polymerization Interference : Residual sodium benzenesulfonate in industrial processes can alter polymerization kinetics in materials like polypyrrole .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₅SO₃Na
  • Molar Mass : 180.16 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water; slightly soluble in hot ethanol
  • Density : 1.124 g/mL at 25 °C

Scientific Research Applications

Sodium benzenesulfonate is utilized in diverse fields, including environmental science, materials engineering, and pharmaceuticals. Below are detailed applications:

Wastewater Treatment

Sodium benzenesulfonate has been investigated for its effectiveness in enhancing the adsorption capacity of activated carbon for sulfate ions. A study demonstrated that doping granular activated carbon with sodium benzenesulfonate significantly improved its sulfate removal efficiency, achieving an adsorption capacity of 23.05 mg/g under optimal conditions .

ParameterValue
GAC Dosage2.5 g
Pyrrole Concentration1 mol/L
Adsorption Capacity23.05 mg/g
Optimal ConditionsAcidic pH, high sulfate concentration

Synthesis of Polymers

Sodium benzenesulfonate is employed as an electrolyte in the formation of polypyrrole coatings on stainless steel. This application highlights its role in modifying surface properties for enhanced corrosion resistance and conductivity .

Surfactant in Detergents

As a surfactant, sodium benzenesulfonate is widely used in laundry detergents and cleaning products. It functions by reducing surface tension, allowing for better soil removal during washing processes. Its foaming properties can be controlled to optimize cleaning efficiency .

Product TypeFunctionality
Laundry DetergentsSoil removal
Cleaning AgentsEmulsification

Chemical Intermediates

Sodium benzenesulfonate serves as a precursor for various chemical syntheses, including dyes and pesticides. Its ability to react with other compounds makes it valuable in the production of specialty chemicals .

Case Study 1: Environmental Remediation

A study focused on the degradation of sodium dodecyl benzene sulfonate (a related compound) showed that solar-mediated processes could effectively treat wastewater containing this surfactant. The research indicated that desulfonation followed by aromatic-ring opening was crucial for effective degradation, providing insights into potential remediation strategies for similar compounds .

Case Study 2: Polymer Coating Enhancement

Research on polypyrrole-modified activated carbon highlighted that incorporating sodium benzenesulfonate not only improved ion exchange capabilities but also enhanced the material's overall adsorption performance for pollutants like sulfate ions . This demonstrates its utility in developing advanced materials for environmental applications.

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Solubility : High aqueous solubility (e.g., derivatives like Acid Orange 7 exhibit 116 g/L solubility at 30°C ).
  • Thermal Behavior : Stability as a sodium salt contrasts with its sulfonic acid and methyl ester derivatives, which have distinct decomposition profiles .
  • Functional Role: Acts as a passivator in photovoltaics, reducing non-radiative recombination and enhancing device efficiency .

Comparative Analysis with Structurally Related Sulfonates

Sodium Dodecyl Benzenesulfonate (SDBS)

Property Sodium Benzenesulfonate SDBS (C₁₂H₂₅C₆H₄SO₃Na)
Structure Benzene + sulfonate Benzene + dodecyl chain + sulfonate
Solubility Highly water-soluble Amphiphilic (forms micelles)
Applications Photovoltaics, pharmaceuticals Nanofluid stabilization, surfactants
Key Findings Enhances perovskite PCE by 1.28% SDBS-based nanofluids show >1-month stability

Functional Differences :

  • SDBS’s alkyl chain enhances surfactant properties, lowering interfacial tension in nanofluids .
  • Sodium benzenesulfonate lacks alkyl chains, limiting its micelle-forming ability but enabling precise passivation in thin-film devices .

Sodium p-Toluenesulfonate

Property Sodium Benzenesulfonate Sodium p-Toluenesulfonate
Structure Benzene + sulfonate Toluene (methyl-benzene) + sulfonate
Degradation Converted to sulfite by Pseudomonas Degraded similarly but without phenol byproducts
Applications Organic synthesis, APIs Detergents, catalysis

Alkylnaphthalene Sulfonates

Property Sodium Benzenesulfonate Alkylnaphthalene Sulfonates
Structure Benzene + sulfonate Naphthalene + alkyl chain + sulfonate
Surfactant Efficiency Moderate Higher (lower CMC, tailored HLB)
Applications Limited to non-surfactant uses Hydrotropes, enhanced detergency

Key Insight :

  • Alkylnaphthalene sulfonates exhibit superior surfactant efficiency due to extended aromatic systems and alkyl chain flexibility, enabling lower critical micelle concentrations (CMC) .

Sodium Caprylate (Na Caprylate)

Property Sodium Benzenesulfonate Sodium Caprylate (CH₃(CH₂)₆COONa)
Biological Impact Biphasic secretory effects Complex liver interaction
Structure Aromatic sulfonate Aliphatic carboxylate
Applications Industrial chemistry Biochemistry, lipid studies

Physiological Contrast :

  • Sodium benzenesulfonate at 0.45 × 10⁻² mol promotes secretion in frog liver models, whereas higher concentrations (3.6 × 10⁻² mol) inhibit it. Na caprylate induces more variable physiological responses .

Stability in Formulations

Compound Stability Profile Reference
Sodium Benzenesulfonate Stable in APIs and photovoltaic layers
SDBS Stable in nanofluids >1 month
Alkylnaphthalene Sulfonates Stable micelles at low CMC

Q & A

Q. What are the established laboratory synthesis methods for sodium benzenesulfonate?

Sodium benzenesulfonate is typically synthesized via sulfonation of benzene or derivatives using sulfuric acid or its anhydride, followed by neutralization with sodium hydroxide or carbonate . For specialized applications, such as antitumor agent synthesis, a protocol involving alkynes, Togni reagent, and sodium benzenesulfonate in DMSO under nitrogen atmosphere is employed. Reaction monitoring via TLC and purification via flash chromatography ensures reproducibility .

Q. Which analytical techniques are optimal for characterizing sodium benzenesulfonate purity and structure?

  • Titration : Non-aqueous titration methods, adapted from sodium benzoate protocols, can quantify purity but require careful calibration to avoid interference from impurities .
  • X-ray Diffraction (XRD) : Used to analyze crystal structures, such as α-cyclodextrin-sodium benzenesulfonate complexes, revealing hydrogen bonding between sulfonate groups and cyclodextrin hydroxyls .
  • Spectroscopy : Mass spectrometry (e.g., m/z 177 for sodium benzenesulfonate) confirms molecular weight and fragmentation patterns .

Q. How does sodium benzenesulfonate function in buffer systems?

As a conjugate base of benzenesulfonic acid (pKa ~0.7), sodium benzenesulfonate stabilizes pH in acidic environments. For example, adding 0.100 M sodium benzenesulfonate to a 0.286 M benzenesulfonic acid solution significantly buffers pH, which can be calculated using the Henderson-Hasselbalch equation .

Advanced Research Questions

Q. What mechanistic role does sodium benzenesulfonate play in organic synthesis?

In palladium-catalyzed reactions, sodium benzenesulfonate acts as a sulfonating agent or stabilizer. For instance, it facilitates the synthesis of (E)-trifluoromethyl vinylsulfones by reacting with alkynes and Togni reagent, with DMSO enhancing reaction efficiency . Its surfactant properties also aid in micelle formation, improving reaction homogeneity .

Q. How can researchers resolve contradictions in reported synthesis yields or purity data?

  • Reproducibility Checks : Follow standardized protocols (e.g., solvent purity, inert atmosphere) as outlined in synthesis literature .
  • Data Cross-Validation : Use multiple analytical methods (e.g., HPLC for purity, XRD for structural confirmation) to address discrepancies .
  • Meta-Analysis : Compare findings against peer-reviewed studies, emphasizing methods with detailed supplementary data .

Q. What advanced applications exist for sodium benzenesulfonate in materials science?

Sodium benzenesulfonate forms stimuli-responsive layered double hydroxides (LDHs) with magnetic properties. For example, cobalt-aluminum LDHs intercalated with sodium benzenesulfonate exhibit "breathing" behavior under CO₂ exposure, relevant for gas storage or sensors . Its complexation with α-cyclodextrin also enables drug delivery system design .

Q. How does sodium benzenesulfonate contribute to environmental remediation studies?

It enhances microbial decolorization of sulfonated diazo dyes (e.g., C.I. Direct Red 81) by acting as an electron shuttle. Studies using Enterococcus faecalis show accelerated dye degradation when sodium benzenesulfonate is present, with LC-MS tracking intermediate metabolites .

Methodological Considerations

Q. What strategies ensure reproducibility in sodium benzenesulfonate-based experiments?

  • Detailed Documentation : Include exact reagent ratios, reaction times, and purification steps in main manuscripts, with extended protocols in supplementary materials .
  • Negative Controls : For catalytic studies, omit sodium benzenesulfonate to isolate its effect on reaction kinetics .
  • Peer Review : Validate novel methods through independent replication studies, citing prior work to contextualize findings .

Q. How should researchers address impurities in sodium benzenesulfonate samples?

  • Recrystallization : Purify using ethanol/water mixtures to remove unreacted benzenesulfonic acid .
  • HPLC Analysis : Quantify impurities via reverse-phase chromatography with UV detection, referencing pharmacopeial standards where applicable .

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